2-Amino-3,5-dichlorobenzenethiol

Beschreibung

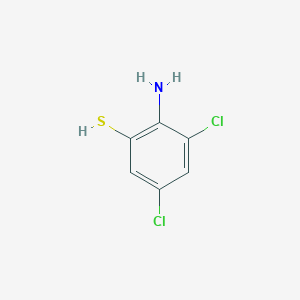

2-Amino-3,5-dichlorobenzenethiol is a substituted benzene derivative featuring an amino (-NH₂) group, two chlorine atoms at the 3- and 5-positions, and a thiol (-SH) group at the 2-position. For instance, ADMBA serves as a key intermediate in synthesizing SYP-9080, a novel insecticide . The thiol group in this compound likely enhances its reactivity in forming metal complexes or participating in nucleophilic substitution reactions, distinguishing it from amine-substituted analogs.

Eigenschaften

IUPAC Name |

2-amino-3,5-dichlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNQMOAETOFIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die industrielle Herstellung von 2-Amino-3,5-Dichlorbenzol-1-thiol kann großtechnische Chlorierungsprozesse mit optimierten Reaktionsbedingungen umfassen, um den Ertrag und die Reinheit zu maximieren. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie sind in industriellen Umgebungen üblich, um qualitativ hochwertige Produkte zu erzielen .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-3,5-Dichlorbenzol-1-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann unter oxidativen Bedingungen zu Disulfiden oder Sulfonsäuren oxidiert werden.

Reduktion: Die Nitrogruppe, falls vorhanden, kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Chloratome können unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) -Katalysator.

Substitution: Natriumethoxid oder Kaliumthiolath in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden

Oxidation: Disulfide oder Sulfonsäuren.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Benzolderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-3,5-Dichlorbenzol-1-thiol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Thiolgruppe kann kovalente Bindungen mit thiolreaktiven Stellen an Proteinen bilden, was zur Modulation der Proteinfunktion führt. Die Amino- und Dichlor-Gruppen können an Wasserstoffbrückenbindungen bzw. hydrophoben Wechselwirkungen teilnehmen, wodurch die Bindungsaffinität und Spezifität der Verbindung beeinflusst werden.

Wirkmechanismus

The mechanism of action of 2-amino-3,5-dichlorobenzene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of protein function. The amino and dichloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Thermal Stability Parameters of ADMBA

| Parameter | Value | Method/Source |

|---|---|---|

| Activation Energy (Eₐ) | 120–150 kJ/mol* | Friedman method |

| TMRad | 254.3°C | AKTS simulation |

| SADT | 221°C | DSC analysis |

*Estimated range based on kinetic modeling.

Structural and Crystallographic Comparisons

The tin(IV) complex bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate () shares a dichloro-amino motif but differs in backbone (pyridine vs. benzene) and functional groups (NH₂ vs. SH). Key structural features include:

Table 2: Structural Comparison of Dichloro-Substituted Compounds

Key Research Findings

Thermal Safety Protocols: ADMBA’s SADT (221°C) and TMRad (254.3°C) provide critical benchmarks for handling dichloroaromatics in industrial settings .

Structural Flexibility: Pyridine-based dichloro derivatives exhibit distinct hydrogen-bonding networks compared to benzene analogs, influencing solubility and stability .

Functional Group Impact: Thiols vs. amines alter reactivity profiles—thiols favor redox and coordination chemistry, while amines enhance thermal resilience .

Biologische Aktivität

2-Amino-3,5-dichlorobenzenethiol (C₆H₅Cl₂NS) is an organic compound notable for its unique structural features, including an amino group, two chlorine atoms, and a thiol group attached to a benzene ring. This configuration imparts significant chemical properties that contribute to its biological activity. This article delves into the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular weight of this compound is 194.08 g/mol. The synthesis typically involves the chlorination of 2-amino-1-thiophenol, followed by purification processes such as recrystallization and chromatography to isolate the desired product. Its structural characteristics enable it to serve as a versatile intermediate in various chemical syntheses and biological studies .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The thiol group allows for interactions with thiol-reactive sites on proteins, which can disrupt microbial function and viability. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. The compound's ability to form covalent bonds with proteins may lead to the modulation of key signaling pathways involved in cancer progression. Preliminary studies suggest that it can induce apoptosis in cancer cells, although further research is necessary to elucidate its mechanisms fully .

The mechanism of action of this compound primarily involves:

- Covalent Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The dichloro groups contribute to hydrophobic interactions that can influence target binding specificity .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many conventional antibiotics. This suggests potential for development into a new class of antimicrobial agents .

- Cytotoxicity Against Cancer Cells : In vitro assays showed that treatment with this compound resulted in significant cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Functional Groups |

|---|---|---|---|

| This compound | Yes | Yes | Amino (-NH₂), Thiol (-SH), Dichloro (-Cl) |

| 2-Amino-4-chlorobenzenethiol | Moderate | Moderate | Amino (-NH₂), Thiol (-SH), Mono-chloro (-Cl) |

| 2-Amino-3-thiophenol | Yes | Limited | Amino (-NH₂), Thiol (-SH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.